molecular formula C18H16F4N2O3 B10919102 N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B10919102
M. Wt: 384.3 g/mol
InChI Key: GVEIXJWIYBHKIO-NUGSKGIGSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone

Preparation Methods

The synthesis of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE typically involves the following steps:

    Condensation Reaction: The compound is synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid to facilitate the reaction.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the hydrazone functional group, converting it into the corresponding hydrazine derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group. For example, halogenation reactions using halogenating agents like bromine or chlorine can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions in enzymes, inhibiting their activity. For example, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea. The inhibition occurs through the coordination of the compound’s hydrazone group with the nickel ions in the enzyme’s active site, preventing the enzyme from functioning properly.

Comparison with Similar Compounds

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE can be compared with other similar hydrazone compounds, such as:

    4-chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but differs in the substituents on the aromatic rings

    (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: This compound also features a hydrazone functional group but has different substituents, including a chloro group and a hydroxy group. These differences result in unique reactivity and applications compared to N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE.

Properties

Molecular Formula

C18H16F4N2O3

Molecular Weight

384.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C18H16F4N2O3/c19-17(20)18(21,22)11-27-10-12-5-7-13(8-6-12)16(26)24-23-9-14-3-1-2-4-15(14)25/h1-9,17,25H,10-11H2,(H,24,26)/b23-9+

InChI Key

GVEIXJWIYBHKIO-NUGSKGIGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)O

Origin of Product

United States

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